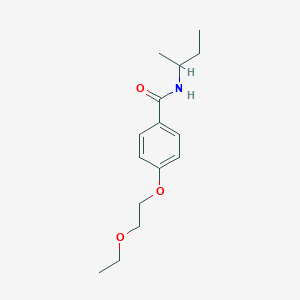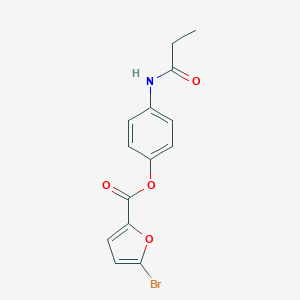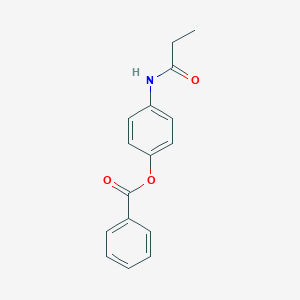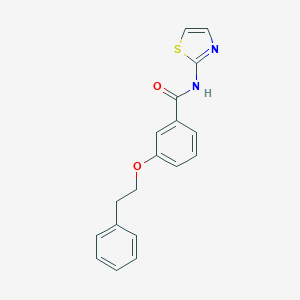![molecular formula C18H19NO2 B267222 N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)
N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA belongs to the class of compounds known as phenylacetamides, which have been shown to exhibit a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain. N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has also been shown to reduce pain sensitivity by modulating the activity of pain receptors in the brain. Additionally, N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has been shown to exhibit anticonvulsant effects by reducing the excitability of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide in lab experiments is its relatively low toxicity. N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of more efficient synthesis methods for N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide, which could improve its availability for research purposes. Finally, further studies are needed to explore the safety and efficacy of N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide in human subjects.
Méthodes De Synthèse
The synthesis of N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide involves the reaction of 4-hydroxyacetophenone with 2-methylpropene-1-ol in the presence of a catalyst. The resulting product is then treated with phenylacetyl chloride to yield N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
N-[4-(2-methylprop-2-enoxy)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19NO2/c1-14(2)13-21-17-10-8-16(9-11-17)19-18(20)12-15-6-4-3-5-7-15/h3-11H,1,12-13H2,2H3,(H,19,20) |
Clé InChI |
ZMBLAWSZPGIRMY-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CC(=C)COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B267142.png)
![Ethyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B267143.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B267144.png)
![N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B267145.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)

![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)

![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)